2-chloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide 2-chloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 748792-96-3
VCID: VC5381730
InChI: InChI=1S/C21H17ClN2O4/c1-26-15-7-3-13(4-8-15)19-17(12-23)21(24-18(25)11-22)28-20(19)14-5-9-16(27-2)10-6-14/h3-10H,11H2,1-2H3,(H,24,25)
SMILES: COC1=CC=C(C=C1)C2=C(OC(=C2C#N)NC(=O)CCl)C3=CC=C(C=C3)OC
Molecular Formula: C21H17ClN2O4
Molecular Weight: 396.83

2-chloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide

CAS No.: 748792-96-3

Cat. No.: VC5381730

Molecular Formula: C21H17ClN2O4

Molecular Weight: 396.83

* For research use only. Not for human or veterinary use.

2-chloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide - 748792-96-3

Specification

CAS No. 748792-96-3
Molecular Formula C21H17ClN2O4
Molecular Weight 396.83
IUPAC Name 2-chloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide
Standard InChI InChI=1S/C21H17ClN2O4/c1-26-15-7-3-13(4-8-15)19-17(12-23)21(24-18(25)11-22)28-20(19)14-5-9-16(27-2)10-6-14/h3-10H,11H2,1-2H3,(H,24,25)
Standard InChI Key QHRBLPZVDAWMNS-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=C(OC(=C2C#N)NC(=O)CCl)C3=CC=C(C=C3)OC

Introduction

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of 2-chloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide involves multi-step reactions, typically starting with the condensation of 4-methoxybenzaldehyde derivatives with ethyl cyanoacetate and thiourea in the presence of potassium carbonate . Subsequent cyclization forms the furan ring, followed by chloroacetylation to introduce the acetamide moiety. Key steps include:

  • Formation of the Furan Core: Aromatic aldehydes react with ethyl cyanoacetate and thiourea under reflux to yield 2-thiouracil intermediates, which undergo cyclization .

  • Chloroacetylation: The intermediate furan derivative is treated with chloroacetyl chloride in acetone, yielding the final product.

Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Furan cyclizationK₂CO₃, ethanol, reflux65–73
ChloroacetylationChloroacetyl chloride, acetone51–68

Physicochemical Properties

Molecular Characteristics

The compound has a molecular formula of C₂₁H₁₇ClN₂O₄ and a molecular weight of 396.83 g/mol. Its structure features:

  • A furan ring substituted at positions 3 (cyano), 4, and 5 (4-methoxyphenyl groups).

  • A chloroacetamide side chain at position 2, enhancing electrophilic reactivity .

Key Spectral Data:

  • IR: Peaks at 3290 cm⁻¹ (N-H stretch), 2221 cm⁻¹ (C≡N), and 1658 cm⁻¹ (C=O) .

  • ¹H NMR: Signals at δ 2.29 (s, CH₃), 4.18 (s, S-CH₂), and aromatic protons between δ 7.08–7.78 .

Biological Activity and Mechanisms

Antimicrobial Properties

Research highlights potent activity against Gram-positive bacteria, including Staphylococcus aureus (MIC: 8–16 µg/mL). The mechanism involves disruption of cell wall synthesis via binding to penicillin-binding proteins (PBPs).

Table 2: Antimicrobial Efficacy

OrganismMIC (µg/mL)Mechanism
S. aureus8–16PBP inhibition
Bacillus subtilis16–32Membrane disruption

Structure-Activity Relationships (SAR)

Role of Substituents

  • Cyano Group (C≡N): Critical for hydrogen bonding with biological targets (e.g., bacterial PBPs).

  • 4-Methoxyphenyl Moieties: Enhance lipophilicity and π-π stacking with aromatic residues in enzymes .

  • Chloroacetamide Side Chain: Electrophilic chlorine facilitates covalent binding to nucleophilic sites (e.g., cysteine thiols) .

Table 3: Comparative Activity of Analogues

CompoundAntibacterial MIC (µg/mL)Anticancer IC₅₀ (µM)
Parent compound8–1612.5
Des-chloro analogue >64>50
Methoxy-free variant 32–6425.0

Applications in Drug Development

Lead Optimization

Structural modifications, such as replacing the chloro group with fluorine or introducing sulfonamide linkages, have improved pharmacokinetic profiles . For example, a sulfonamide derivative showed a 3-fold increase in oral bioavailability in murine models .

Material Science Applications

The compound’s conjugated furan system exhibits fluorescence (λₑₘ: 450 nm), making it a candidate for organic light-emitting diodes (OLEDs) . Its thermal stability (Tₘ: 215°C) further supports use in high-temperature polymer composites .

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